

An In-depth Technical Guide to the Absolute Stereochemistry of Sceptrin

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Compound of Interest

Compound Name: *Sceptrin dihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the absolute stereochemistry of sceptrin, a dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge *Agelas sceptrum*. The journey to elucidate the correct three-dimensional structure of sceptrin has been a notable endeavor in natural product chemistry, involving initial misassignment and subsequent correction through sophisticated synthetic and analytical techniques. This document details the key experiments, presents quantitative data in a structured format, and visualizes the logical workflow involved in this scientific process.

Introduction

Sceptrin is a fascinating marine natural product characterized by a central cyclobutane ring and two pyrrole-imidazole moieties. Its unique structure and significant biological activities, including antimicrobial and anticancer properties, have made it a prominent target for chemical synthesis and biological investigation[1][2]. The determination of its precise absolute stereochemistry is crucial for understanding its mode of action and for the development of synthetic analogues with improved therapeutic potential.

The Journey to the Correct Absolute Stereochemistry

The absolute configuration of sceptrin was first reported in 1981 by Faulkner and Clardy based on X-ray crystallographic analysis[3]. However, this initial assignment was later questioned and ultimately revised. The definitive stereochemistry was established through a combination of enantioselective total synthesis and modern analytical methods.

The first determination of sceptrin's absolute stereochemistry was conducted via single-crystal X-ray diffraction of its dihydrobromide pentahydrate[4]. While the analysis provided the relative stereochemistry of the molecule, the determination of the absolute configuration was ambiguous. The Hamilton test, a statistical method used in crystallography to distinguish between enantiomers, showed only a small difference in R factors (0.090 versus 0.094) between the proposed structure and its enantiomer, making the assignment tentative[3].

Years later, through a biomimetic total synthesis, the initially assigned absolute stereochemistry of sceptrin was challenged and ultimately revised[3]. A key study utilized L-glutamic acid as a chiral starting material to synthesize what was presumed to be the natural enantiomer of sceptrin[3]. However, the circular dichroism (CD) spectrum of the synthetic sceptrin was the mirror image of that of the natural sample, indicating that the synthetic product was, in fact, the enantiomer of natural sceptrin[3].

This finding prompted a re-evaluation of the original crystallographic data and the acquisition of a new crystal structure of natural sceptrin. The new analysis, with a Flack parameter of -0.002(5), definitively confirmed that the original assignment was incorrect and established the true absolute stereochemistry of sceptrin[3].

The revised absolute configuration has been further solidified by multiple independent enantioselective total syntheses. These synthetic routes, often employing different chiral sources or asymmetric methodologies, have consistently produced sceptrin with the revised stereochemistry, thereby providing unequivocal proof of its correct absolute configuration[5][6]. For instance, an asymmetric synthesis of a key tetrasubstituted all-trans cyclobutane intermediate, a core component of sceptrin, was achieved with high enantiomeric purity (>98% ee) using a valine-derived chiral auxiliary in a diastereoselective photodimerization. The

absolute configuration of this intermediate was confirmed by single-crystal X-ray diffraction analysis, further supporting the revised structure of sceptrin[6].

Quantitative Data Summary

The following tables summarize the key quantitative data that were instrumental in the determination of sceptrin's absolute stereochemistry.

Parameter	Value	Method	Significance	Reference
Initial R factor difference	0.090 vs 0.094	X-ray Crystallography (Hamilton Test)	Small difference led to initial misassignment.	[3]
Revised Flack Parameter	-0.002(5)	X-ray Crystallography	Conclusively established the correct absolute stereochemistry.	[3]
Enantiomeric Excess (ee)	>98%	Chiral HPLC	Confirmed high enantiopurity of synthetic intermediates.	[6]

Table 1: Key Crystallographic and Purity Data for Sceptrin Stereochemistry Determination

Compound	Specific Rotation ($[\alpha]_D$)	Conditions	Reference
Natural Sceptrin	(Value not explicitly found in search results)	(Solvent, Concentration, Temperature)	
Synthetic ent-Sceptrin	(Value not explicitly found in search results)	(Solvent, Concentration, Temperature)	[3]

Table 2: Specific Rotation Data (Note: Specific numerical values for specific rotation were not readily available in the provided search results, but the comparison of the sign of rotation between natural and synthetic samples was a key element in the stereochemical revision.)

Key Experimental Protocols

The determination of the absolute configuration of a chiral molecule by X-ray crystallography is a definitive method[7][8][9].

Methodology:

- **Crystal Preparation:** A high-quality single crystal of the compound (in the case of scep trin, its salt) is grown from a suitable solvent system.
- **Data Collection:** The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam[10]. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated[7].
- **Structure Solution and Refinement:** The intensities and positions of the diffracted X-rays are used to calculate an electron density map of the molecule[9]. From this map, the positions of the atoms are determined.
- **Absolute Configuration Determination:** To determine the absolute stereochemistry, anomalous dispersion is utilized. The differences in the intensities of Friedel pairs (reflections that are mirror images of each other) are measured. The Flack parameter is then calculated; a value close to 0 indicates the correct absolute configuration, while a value close to 1 indicates the opposite enantiomer[3].

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful tool for comparing the absolute stereochemistry of different samples.

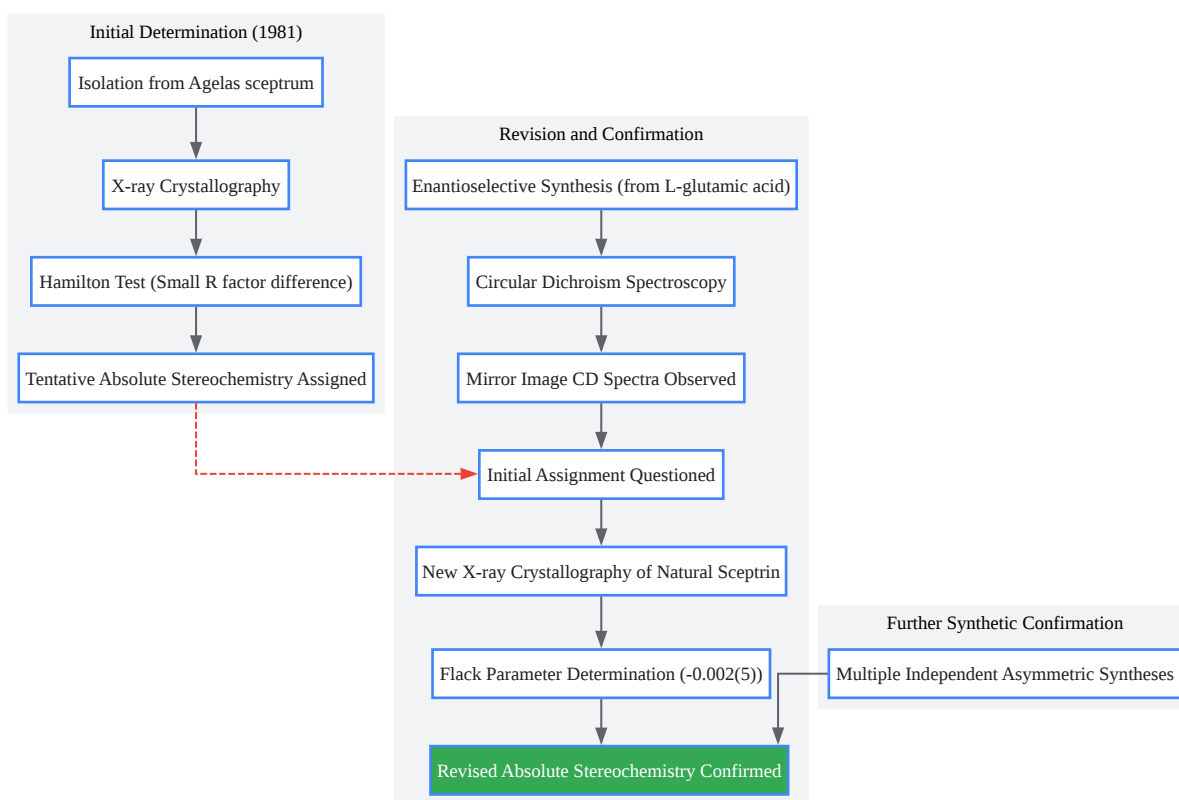
Methodology:

- **Sample Preparation:** A solution of the compound in a suitable solvent is prepared at a known concentration.

- Data Acquisition: The CD spectrum is recorded over a range of wavelengths.
- Analysis: The CD spectrum of a synthetic sample is compared to that of the natural product. If the spectra are mirror images of each other, it indicates that the synthetic sample is the enantiomer of the natural product[3].

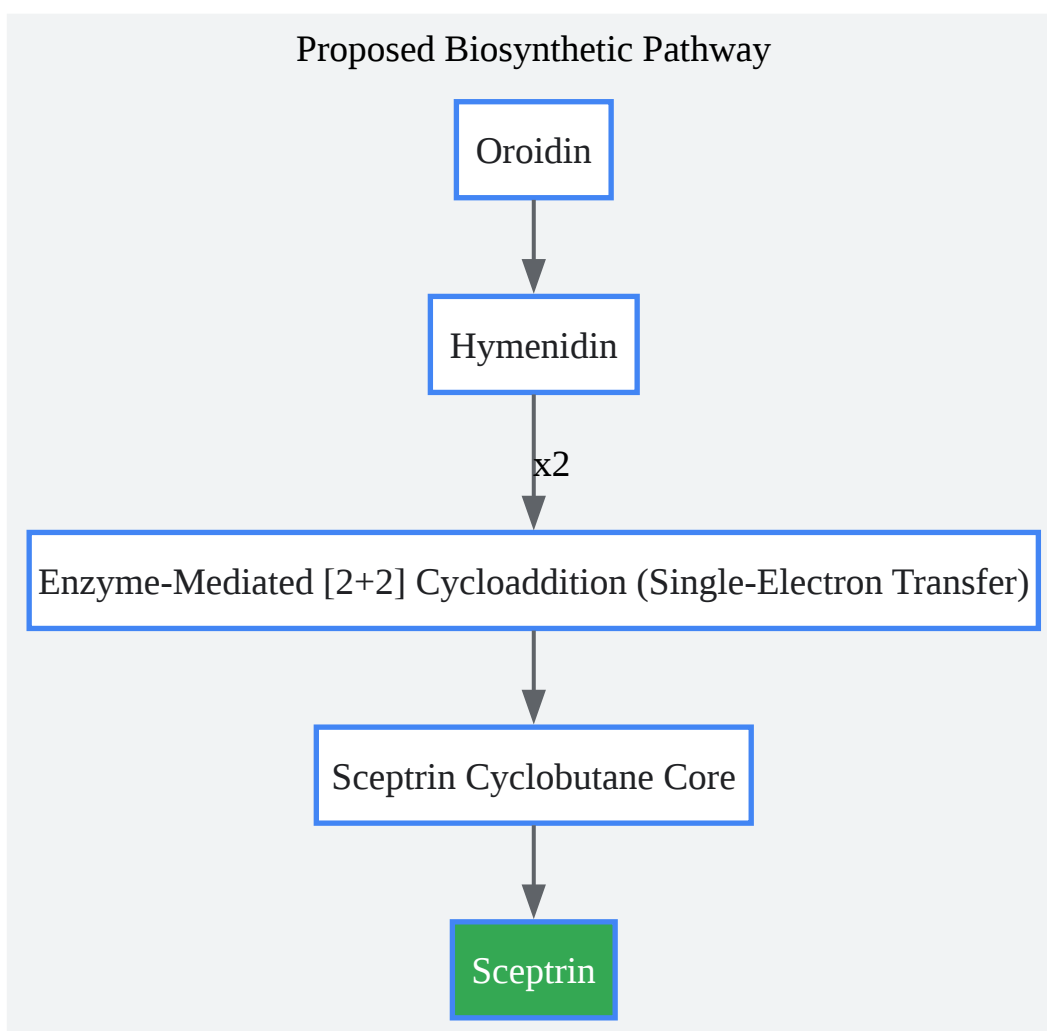
Visualizing the Workflow

The following diagrams illustrate the logical flow of the determination of sceptrin's absolute stereochemistry and a simplified representation of its proposed biosynthesis.



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Caption: Logical workflow for the determination of the absolute stereochemistry of sceptrin.



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Caption: Simplified proposed biosynthetic pathway of sceptrin.

Conclusion

The determination of the absolute stereochemistry of sceptrin serves as an excellent case study in natural product chemistry, highlighting the importance of rigorous analytical techniques and the power of enantioselective synthesis in confirming complex molecular structures. The initial misassignment and subsequent correction underscore the potential for ambiguity in early crystallographic studies and the necessity of corroborating evidence from multiple sources. For researchers in drug development, the confirmed absolute stereochemistry of sceptrin is

fundamental for designing stereochemically pure analogues and for understanding its interactions with biological targets at a molecular level.

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